11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Description
Properties
IUPAC Name |
11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-10-3-5-12(6-4-10)17-21-18-15(19(25)22-17)7-14-13(9-23)8-20-11(2)16(14)24-18/h3-6,8,23H,7,9H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOXHZFPZLGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C(=CN=C4C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- Ring System Flexibility : The target compound’s tricyclo[8.4.0.0³,⁸] system is less strained compared to the tetracyclic framework in but more rigid than the tricyclo[7.3.0.0²,⁶] system in .
- Functional Group Diversity : The 7-thione group distinguishes it from analogues with ketones (e.g., ) or hydroxyl groups (e.g., ). Thiones exhibit unique reactivity, such as tautomerism and metal-binding capacity.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a common metric for molecular similarity ), the target compound’s binary fingerprint was compared to analogues:
Table 2: Tanimoto Similarity Scores
Implications :
- Scores >0.5 indicate moderate similarity, suggesting shared pharmacophoric features (e.g., aromaticity, heteroatom placement).
- Lower scores (e.g., 0.42 for ) highlight the uniqueness of the target’s hydroxymethyl and thione groups.
Biological Activity
The compound 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione (CAS Number: 892384-70-2) is a complex organic molecule with potential biological applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 514.6 g/mol. The structure features a triazatricyclo framework which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 892384-70-2 |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several mechanisms of action:
- Topoisomerase Inhibition : Similar compounds have been shown to modulate the off-rate of camptothecin analogues from the topoisomerase-DNA complex, which is crucial in cancer therapy . The structural modifications in this compound might enhance its binding affinity to topoisomerases.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells through various pathways including oxidative stress and DNA damage .
- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various pathogens, indicating potential for this compound as an antimicrobial agent.
Study 1: Antitumor Efficacy
A study conducted on a series of triazole derivatives indicated that modifications similar to those present in our compound significantly increased cytotoxicity against human cancer cell lines. The study highlighted the importance of the hydroxymethyl group in enhancing biological activity through improved solubility and bioavailability .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for compounds with similar structural motifs. It was found that these compounds could effectively inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This finding suggests that our compound could also exhibit similar properties.
Biological Testing
The biological evaluation of this compound has not been extensively documented in literature; however, related compounds have undergone various assays:
- Cytotoxicity Assays : These assays measure the ability of the compound to induce cell death in cancer cell lines.
- Antimicrobial Testing : Evaluating effectiveness against bacterial strains to assess potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
